2-(Aminomethyl)-1H-indole-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1H-indole-5,6-diol is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with an aminomethyl group at the 2-position and hydroxyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1H-indole-5,6-diol can be achieved through several synthetic routes. One common method involves the cyclization of o-nitrobenzylamine with formaldehyde, followed by reduction and hydroxylation steps. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylation can be achieved using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted indoles .
Scientific Research Applications
2-(Aminomethyl)-1H-indole-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-1H-indole-3-carboxylic acid
- 2-(Aminomethyl)-1H-indole-4,5-diol
- 2-(Aminomethyl)-1H-indole-6,7-diol
Uniqueness
2-(Aminomethyl)-1H-indole-5,6-diol is unique due to the specific positioning of the hydroxyl groups at the 5 and 6 positions, which can influence its chemical reactivity and biological activity. This compound’s structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(aminomethyl)-1H-indole-5,6-diol |
InChI |
InChI=1S/C9H10N2O2/c10-4-6-1-5-2-8(12)9(13)3-7(5)11-6/h1-3,11-13H,4,10H2 |
InChI Key |
SPYRTPWHKZSMTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.